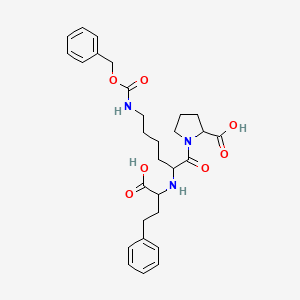![molecular formula C10H14N2O4S2 B12290772 (5R,6R)-3-(2-aminoethylsulfanyl)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12290772.png)
(5R,6R)-3-(2-aminoethylsulfanyl)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R,6R)-acide 3-(2-aminoéthylsulfanyl)-6-(1-hydroxyéthyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ène-2-carboxylique est un composé organique complexe présentant un potentiel important dans divers domaines scientifiques. Ce composé présente une structure bicyclique unique qui comprend des atomes de soufre et d'azote, ce qui en fait un sujet d'intérêt pour les chercheurs en chimie, en biologie et en médecine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide (5R,6R)-3-(2-aminoéthylsulfanyl)-6-(1-hydroxyéthyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ène-2-carboxylique implique généralement plusieurs étapes, notamment la formation du noyau bicyclique et l'introduction de groupes fonctionnels. Les voies de synthèse courantes peuvent impliquer l'utilisation de matières premières telles que les acides aminés, les thiols et les cétones. Les conditions de réaction comprennent souvent l'utilisation de catalyseurs, de solvants et de réglages spécifiques de température et de pression pour garantir que le produit souhaité est obtenu avec un rendement et une pureté élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser l'efficacité et minimiser les coûts. Des techniques telles que les réacteurs à écoulement continu et les plateformes de synthèse automatisée peuvent être utilisées pour produire le composé en quantités importantes. Les mesures de contrôle de la qualité, notamment la chromatographie et la spectroscopie, sont essentielles pour garantir la constance et la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
(5R,6R)-acide 3-(2-aminoéthylsulfanyl)-6-(1-hydroxyéthyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ène-2-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir les groupes cétones en alcools.
Substitution : Les réactions de substitution nucléophile peuvent remplacer les groupes fonctionnels par d'autres substituants.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les oxydants comme le peroxyde d'hydrogène, les réducteurs tels que le borohydrure de sodium et les nucléophiles comme les amines ou les thiols. Les conditions de réaction peuvent varier en fonction de la transformation souhaitée, mais impliquent généralement des températures contrôlées, des niveaux de pH et des systèmes de solvants.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des alcools. Les réactions de substitution peuvent entraîner une variété de dérivés avec différents groupes fonctionnels.
Applications de recherche scientifique
Chimie
En chimie, l'acide (5R,6R)-3-(2-aminoéthylsulfanyl)-6-(1-hydroxyéthyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ène-2-carboxylique est utilisé comme élément de base pour la synthèse de molécules plus complexes
Biologie
En recherche biologique, ce composé est étudié pour son potentiel en tant que sonde biochimique. Sa capacité à interagir avec des enzymes et des protéines spécifiques en fait un outil précieux pour étudier les voies et les mécanismes biologiques.
Médecine
En médecine, l'acide (5R,6R)-3-(2-aminoéthylsulfanyl)-6-(1-hydroxyéthyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ène-2-carboxylique est exploré pour ses propriétés thérapeutiques potentielles. Les chercheurs étudient ses effets sur diverses maladies et affections, notamment son potentiel en tant qu'agent antimicrobien ou anticancéreux.
Industrie
Dans le secteur industriel, ce composé est utilisé dans le développement de nouveaux matériaux et produits. Ses propriétés chimiques uniques le rendent adapté à des applications dans des domaines tels que les produits pharmaceutiques, les produits agrochimiques et les produits chimiques de spécialité.
Mécanisme d'action
Le mécanisme d'action de l'acide (5R,6R)-3-(2-aminoéthylsulfanyl)-6-(1-hydroxyéthyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ène-2-carboxylique implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé peut se lier à ces cibles et moduler leur activité, conduisant à divers effets biologiques. Les voies impliquées peuvent inclure l'inhibition de l'activité enzymatique, la perturbation des interactions protéine-protéine ou la modulation des cascades de signalisation.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5R,6R)-3-(2-aminoethylsulfanyl)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[320]hept-2-ene-2-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicine, (5R,6R)-3-(2-aminoethylsulfanyl)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is explored for its potential therapeutic properties. Researchers are investigating its effects on various diseases and conditions, including its potential as an antimicrobial or anticancer agent.
Industry
In the industrial sector, this compound is used in the development of new materials and products. Its unique chemical properties make it suitable for applications in fields such as pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of (5R,6R)-3-(2-aminoethylsulfanyl)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling cascades.
Comparaison Avec Des Composés Similaires
Composés similaires
Pénicilline : Un antibiotique bien connu avec une structure bicyclique similaire contenant des atomes de soufre et d'azote.
Céphalosporine : Un autre antibiotique avec une structure de base similaire mais des groupes fonctionnels différents.
Unicité
Ce qui distingue l'acide (5R,6R)-3-(2-aminoéthylsulfanyl)-6-(1-hydroxyéthyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ène-2-carboxylique de ces composés similaires, ce sont ses groupes fonctionnels et sa stéréochimie spécifiques, qui lui confèrent des propriétés chimiques et biologiques uniques
Propriétés
Formule moléculaire |
C10H14N2O4S2 |
|---|---|
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
(5R,6R)-3-(2-aminoethylsulfanyl)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C10H14N2O4S2/c1-4(13)5-7(14)12-6(9(15)16)10(17-3-2-11)18-8(5)12/h4-5,8,13H,2-3,11H2,1H3,(H,15,16)/t4?,5-,8-/m1/s1 |
Clé InChI |
GSHQFGKCDGMNHE-UKTRWKINSA-N |
SMILES isomérique |
CC([C@H]1[C@@H]2N(C1=O)C(=C(S2)SCCN)C(=O)O)O |
SMILES canonique |
CC(C1C2N(C1=O)C(=C(S2)SCCN)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3'S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester](/img/structure/B12290697.png)
![Methyl 7-[5-acetyloxy-2-(hydroxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B12290709.png)
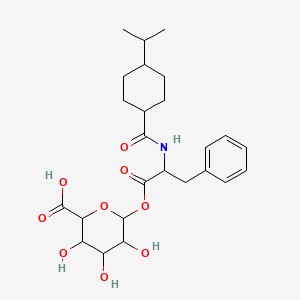


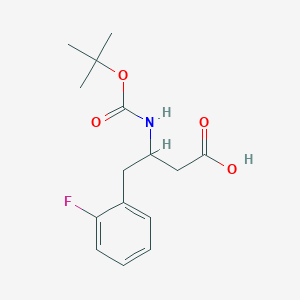
![2-Hydroxy-4-[7-hydroxy-2-[5-[5-[5-(1-hydroxypropyl)-3,5-dimethyloxolan-2-yl]-3-methyloxolan-2-yl]-4-methoxy-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-2-methylpentanoic acid](/img/structure/B12290732.png)
![14-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B12290739.png)
![3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B12290740.png)
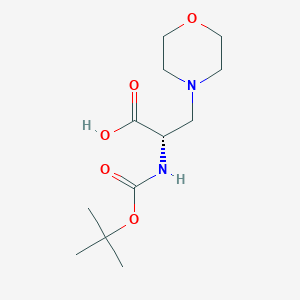
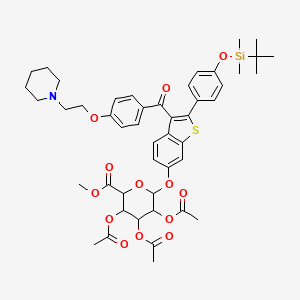
![Disodium;[3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12290757.png)
![threo-2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-3-hydroxy-N-(phenylmethyl)-D-leucine Methyl Ester](/img/structure/B12290758.png)
